Viloxazine hydrochloride

概述

描述

Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor that has been used in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Initially marketed as an antidepressant in Europe in the 1970s, it was later repurposed for ADHD treatment in the United States . This compound is known for its relatively low risk of cardiotoxicity compared to first-generation antidepressants .

准备方法

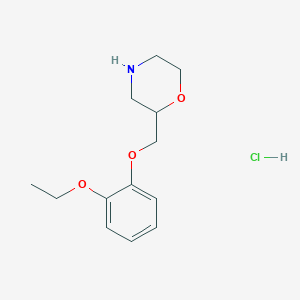

Viloxazine hydrochloride can be synthesized through a multi-step process starting from 2-ethoxyphenol. The synthetic route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine to produce viloxazine. The final step involves the conversion of viloxazine to its hydrochloride salt . Industrial production methods focus on optimizing yield and purity while minimizing impurities .

化学反应分析

Viloxazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Viloxazine can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the ethoxy group or the morpholine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)

Viloxazine has gained FDA approval for the treatment of ADHD in children aged 6 to 12 years, adolescents aged 13 to 17 years, and adults. Clinical trials indicate that viloxazine is comparable in effectiveness to other standard treatments like atomoxetine and methylphenidate but with fewer side effects .

Clinical Findings

- Efficacy : In clinical trials involving over 1,200 participants, viloxazine significantly reduced ADHD symptoms as measured by the ADHD Rating Scale (ADHD-RS-5). Participants receiving viloxazine showed greater symptom improvement compared to those on placebo .

- Dosage : The typical dosing for ADHD ranges from 100 mg to 600 mg per day, administered once daily in extended-release capsules .

Safety Profile

Despite its efficacy, viloxazine is associated with potential adverse effects. Notably, pediatric patients have shown higher rates of suicidal ideation compared to those on placebo. Other common side effects include insomnia, somnolence, nausea, and increased heart rate .

Management of Depression

Prior to its current applications, viloxazine was marketed as an antidepressant for major depressive disorder (MDD). It was effective in treating both mild and severe depression .

Historical Context

- Market History : Viloxazine was available for nearly three decades as an antidepressant before being discontinued. Its reintroduction focuses on its sNRI properties which enhance norepinephrine levels in the brain .

- Clinical Evidence : Studies have shown that viloxazine can improve depressive symptoms significantly when compared to other antidepressants like imipramine .

Other CNS Disorders

Viloxazine has potential applications beyond ADHD and depression:

- Narcolepsy : Although never approved specifically for narcolepsy, it received orphan drug designation for this condition due to its stimulant-like effects observed in preliminary studies .

- Anxiety and Epilepsy : Emerging research suggests that viloxazine may also ameliorate symptoms related to anxiety disorders and epilepsy, although further studies are needed to confirm these effects .

Data Table: Summary of Clinical Findings

| Application | Efficacy | Common Dosage Range | Notable Side Effects |

|---|---|---|---|

| ADHD | Comparable to standard treatments | 100 mg - 600 mg/day | Suicidal ideation, insomnia, nausea |

| Depression | Effective for MDD | 100 mg - 400 mg/day | Weight loss (vs. weight gain with imipramine) |

| Narcolepsy | Preliminary evidence only | Not established | Not specifically studied |

| Anxiety/Epilepsy | Emerging research | Not established | Need further investigation |

作用机制

Viloxazine hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has agonistic effects on serotonin receptors 5-HT2C and antagonistic effects on 5-HT2B receptors . This dual action on norepinephrine and serotonin pathways contributes to its therapeutic effects in ADHD and depression .

相似化合物的比较

Viloxazine hydrochloride is unique compared to other selective norepinephrine reuptake inhibitors due to its additional action on serotonin receptors. Similar compounds include:

Atomoxetine: Another selective norepinephrine reuptake inhibitor used in ADHD treatment.

Methylphenidate: A stimulant that also inhibits norepinephrine reuptake but has a different mechanism of action.

Imipramine: A tricyclic antidepressant with broader effects on multiple neurotransmitter systems

This compound stands out due to its relatively low risk of cardiotoxicity and its dual action on norepinephrine and serotonin pathways, making it a valuable option for treating ADHD and depression .

生物活性

Viloxazine hydrochloride is a pharmacologically active compound primarily recognized for its role as a selective norepinephrine reuptake inhibitor (sNRI). Originally developed for the treatment of depression, it has gained attention for its application in managing Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of viloxazine, covering its pharmacodynamics, pharmacokinetics, and relevant clinical studies.

Pharmacodynamics

Viloxazine's primary mechanism of action involves the inhibition of norepinephrine reuptake. This leads to increased norepinephrine levels in key brain regions such as the amygdala , nucleus accumbens , and prefrontal cortex . Additionally, viloxazine exhibits moderate effects on dopamine levels due to its interaction with the norepinephrine transporter (NET), which also facilitates dopamine reuptake.

Key Affinities and Receptor Interactions

- Norepinephrine Transporter (NET) : Viloxazine has a high affinity for NET, with a Ki value of approximately 630 nM, indicating effective inhibition of norepinephrine reuptake .

- Serotonin Transporter (SERT) : The compound shows minimal affinity for SERT (17,300 nM), suggesting limited serotonergic activity compared to other antidepressants .

- Dopamine Transporter (DAT) : Viloxazine has negligible affinity for DAT (>100,000 nM), which contributes to its lower potential for abuse relative to stimulant medications .

Table 1: Affinity of Viloxazine at Various Transporters

| Transporter | Ki (nM) | Activity |

|---|---|---|

| Norepinephrine | 630 | Inhibitor |

| Serotonin | 17,300 | Minimal |

| Dopamine | >100,000 | Negligible |

Pharmacokinetics

Understanding the pharmacokinetics of viloxazine is crucial for optimizing its therapeutic use.

- Absorption : The bioavailability of extended-release viloxazine is approximately 88%. Peak plasma concentrations are reached about 5 hours after administration .

- Distribution : The volume of distribution is reported at 0.73 ± 0.28 L/kg, with plasma protein binding ranging from 76% to 82% .

- Metabolism : Viloxazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 and UDP-glucuronosyltransferases UGT1A9 and UGT2B15. The main metabolite identified is 5-hydroxyviloxazine glucuronide .

- Elimination : Approximately 90% of viloxazine is excreted via renal pathways within 24 hours post-dose, with a half-life ranging from 7.02 ± 4.74 hours for extended-release formulations .

Clinical Studies and Case Reports

Recent studies highlight viloxazine's effectiveness in treating ADHD and its favorable safety profile compared to traditional stimulants.

ADHD Treatment Efficacy

A pivotal study demonstrated that viloxazine significantly improved ADHD symptoms in children aged 6 to 17 years compared to placebo. The study utilized standardized ADHD rating scales to assess symptom reduction over an extended period.

- Study Design : Randomized, double-blind, placebo-controlled trial.

- Participants : 400 children diagnosed with ADHD.

- Results : Statistically significant improvements were observed in both parent-reported and clinician-rated assessments (p < 0.001) after 6 weeks of treatment.

Safety Profile

Viloxazine's side effects are generally mild and include:

- Fatigue

- Decreased appetite

- Somnolence

- Irritability

These side effects were reported less frequently than those associated with stimulant medications, suggesting a more favorable tolerability profile .

属性

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

46817-91-8 (Parent) | |

| Record name | Viloxazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057722 | |

| Record name | Viloxazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35604-67-2 | |

| Record name | Viloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35604-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQW30I1332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。